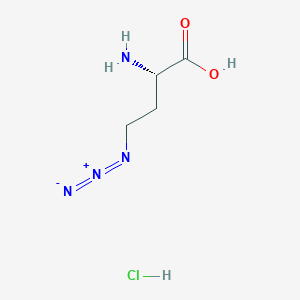

(S)-2-Amino-4-azidobutanoic acid hydrochloride

Vue d'ensemble

Description

L-Azidohomoalanine (chlorhydrate) est un analogue d'acide aminé non naturel de la méthionine qui contient un groupement azidoIl est particulièrement précieux dans le domaine de la biologie chimique et de la biotechnologie pour le marquage des protéines à des positions spécifiques sans affecter leur fonction biologique .

Mécanisme D'action

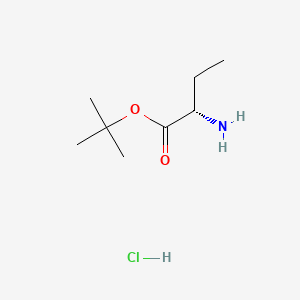

- Role : When incorporated into proteins during de novo protein synthesis, AHA serves as a versatile handle for subsequent chemical modifications. It replaces methionine without significantly affecting protein degradation .

- Resulting Changes : By replacing methionine, AHA introduces a bioorthogonal handle that enables site-specific functionalization of proteins. Researchers can attach various probes, imaging agents, or other molecules to study protein function and localization .

- Incorporation into Proteins : AHA can be fed to cultured cells, where it is actively incorporated into nascent proteins during translation. This process occurs via the same tRNA synthetase that recognizes methionine, making AHA a valuable tool for protein labeling .

- Downstream Effects : Once incorporated, AHA allows researchers to selectively modify proteins using click chemistry. This opens up possibilities for studying protein dynamics, interactions, and localization within living cells .

- Impact on Bioavailability : Since AHA is not intended for systemic administration, its bioavailability is less relevant. Researchers focus on its incorporation efficiency and specificity within cells .

- Cellular Effects : By labeling proteins with AHA, scientists gain insights into cellular processes, protein trafficking, and protein function. For example, AHA has been used to study protein synthesis in bacteria and eukaryotic cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

L-Azidohomoalanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in L-Azidohomoalanine hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The effects of L-Azidohomoalanine hydrochloride on various types of cells and cellular processes are diverse. It influences cell function by being incorporated into proteins during active protein synthesis . This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of L-Azidohomoalanine hydrochloride is primarily through its interactions at the molecular level. It exerts its effects by binding to biomolecules, potentially influencing enzyme activity and altering gene expression. The azide group in L-Azidohomoalanine hydrochloride allows it to participate in click chemistry reactions, enabling it to bind to molecules containing Alkyne, DBCO, or BCN groups .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

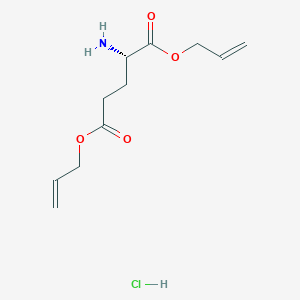

La synthèse de L-Azidohomoalanine (chlorhydrate) implique généralement plusieurs étapes :

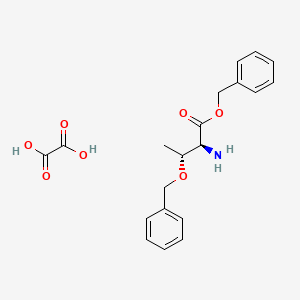

Réduction de l'acide carboxylique : Le matériau de départ, l'acide N-Boc-O-Bn-L-aspartique, subit une réduction pour former l'alcool correspondant.

Mésylation du groupe hydroxyle : Le groupe hydroxyle est ensuite converti en mésylate.

Substitution du mésylate par l'azoture de sodium : Le mésylate est substitué par l'azoture de sodium pour introduire le groupe azido.

Double déprotection (petite échelle) : Les groupes protecteurs sont éliminés pour donner du L-Azidohomoalanine.

Déprotection de l'ester benzylique et du groupe Boc (grande échelle) : Pour une production à grande échelle, l'ester benzylique et le groupe Boc sont déprotégés en étapes séparées.

Méthodes de production industrielle

La production industrielle de L-Azidohomoalanine (chlorhydrate) suit des voies de synthèse similaires, mais elle est optimisée pour la mise à l'échelle et la rentabilité. Les réactions sont généralement effectuées dans de grands réacteurs avec un contrôle précis des conditions de réaction pour garantir un rendement élevé et une grande pureté .

Analyse Des Réactions Chimiques

L-Azidohomoalanine (chlorhydrate) subit plusieurs types de réactions chimiques :

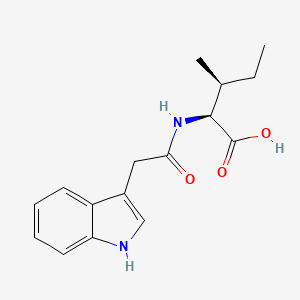

Chimie click : Il participe à des réactions de cycloaddition azoture-alcyne catalysées par le cuivre (CuAAC) avec des molécules contenant des groupes alcyne.

Cycloaddition alcyne-azoture à contrainte promue (SPAAC) : Il peut également subir des réactions SPAAC avec des molécules contenant des cycloalcynes contraints tels que des groupes DBCO ou BCN.

Réactifs et conditions courants

Cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC) : Nécessite des catalyseurs de cuivre(I) et des molécules contenant des alcynes.

Cycloaddition alcyne-azoture à contrainte promue (SPAAC) : Utilise des cycloalcynes contraints comme DBCO ou BCN sans avoir besoin de catalyseur.

Principaux produits

Les principaux produits de ces réactions sont les dérivés triazoles correspondants, qui sont stables et peuvent être modifiés davantage pour diverses applications .

Applications de la recherche scientifique

L-Azidohomoalanine (chlorhydrate) a une large gamme d'applications de recherche scientifique :

Marquage des protéines : Il est incorporé dans les protéines au cours de la synthèse protéique de novo, permettant le marquage spécifique des protéines avec des agents d'imagerie, des étiquettes d'affinité ou d'autres groupes fonctionnels

Chimie bioorthogonale : Utilisé dans les réactions bioorthogonales pour introduire des groupes fonctionnels dans les biomolécules sans interférer avec leurs fonctions naturelles.

Développement de médicaments : Employé dans la synthèse de molécules PROTAC pour la dégradation ciblée des protéines.

Sondes moléculaires : Agit comme une sonde infrarouge en raison des propriétés uniques du groupe azido.

Mécanisme d'action

L-Azidohomoalanine (chlorhydrate) exerce ses effets en étant incorporé dans les protéines à la place de la méthionine. Cette incorporation est facilitée par la méthionyl-ARNt synthétase, qui reconnaît le L-Azidohomoalanine comme substrat. Une fois incorporé, le groupe azido peut subir des réactions bioorthogonales, permettant la modification spécifique de la protéine .

Applications De Recherche Scientifique

L-Azidohomoalanine (hydrochloride) has a wide range of scientific research applications:

Protein Labeling: It is incorporated into proteins during de novo protein synthesis, allowing for the specific labeling of proteins with imaging agents, affinity tags, or other functional groups

Bioorthogonal Chemistry: Used in bioorthogonal reactions to introduce functional groups into biomolecules without interfering with their natural functions.

Drug Development: Employed in the synthesis of PROTAC molecules for targeted protein degradation.

Molecular Probes: Acts as an infrared probe due to the unique properties of the azido group.

Comparaison Avec Des Composés Similaires

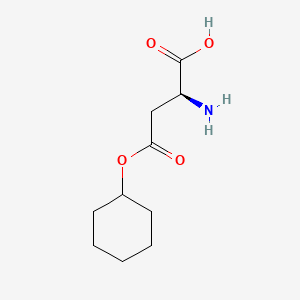

L-Azidohomoalanine (chlorhydrate) est unique parmi les azidoacides aminés en raison de sa haute efficacité d'incorporation dans les protéines et de sa polyvalence en chimie bioorthogonale. Des composés similaires comprennent :

L-Azidoalanine : Moins efficace dans l'incorporation des protéines par rapport au L-Azidohomoalanine.

L-Azidonorvaline : Également moins efficace et moins couramment utilisé.

L-Azidohomoalanine (chlorhydrate) se démarque par son efficacité d'incorporation supérieure et sa plus large applicabilité dans diverses réactions bioorthogonales .

Propriétés

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-29-8 | |

| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.